molecular formula C17H16N2O B1344516 2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 899360-89-5

2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B1344516
CAS No.: 899360-89-5
M. Wt: 264.32 g/mol
InChI Key: VTCFTPNMNKFMBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an ethylphenyl group and a methyl group on the imidazo[1,2-a]pyridine ring system contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the condensation of 2-aminopyridine with an appropriate aldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the imidazo[1,2-a]pyridine ring system. Common reagents used in this synthesis include acetic acid and methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as copper(II) salts can be employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The imidazo[1,2-a]pyridine core allows for strong binding interactions with the enzyme’s active site, enhancing its inhibitory activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
  • 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
  • 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Uniqueness

2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of both an ethylphenyl group and a methyl group on the imidazo[1,2-a]pyridine ring. This combination of substituents can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-3-13-4-6-14(7-5-13)17-15(11-20)19-9-8-12(2)10-16(19)18-17/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCFTPNMNKFMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(N3C=CC(=CC3=N2)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.